molecular formula C17H30N4O2 B7037688 N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide

N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide

Cat. No.: B7037688
M. Wt: 322.4 g/mol
InChI Key: NUPXALWIDXBZQC-UHFFFAOYSA-N
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Description

N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide is a complex organic compound featuring a piperidine ring, a hexahydropyrrolizine ring, and a dimethylamino group

Properties

IUPAC Name

N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N4O2/c1-19(2)15(22)13-20-11-5-14(6-12-20)18-16(23)17-7-3-9-21(17)10-4-8-17/h14H,3-13H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPXALWIDXBZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1CCC(CC1)NC(=O)C23CCCN2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.

    Introduction of the Dimethylamino Group: This step often involves the alkylation of a secondary amine with dimethylamine under basic conditions.

    Construction of the Hexahydropyrrolizine Ring: This can be achieved through cyclization reactions involving suitable diene or enamine precursors.

    Coupling Reactions: The final step involves coupling the piperidine and hexahydropyrrolizine rings through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: N-oxides of the dimethylamino group.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules

Biology

Biologically, N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide is investigated for its potential as a pharmacologically active agent. Its interactions with biological targets can provide insights into new therapeutic mechanisms.

Medicine

In medicine, this compound is of interest for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs for treating various diseases, including neurological disorders and cancers.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance its binding affinity to these targets, while the piperidine and hexahydropyrrolizine rings provide structural stability and specificity. The compound may modulate signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-1,2,3,4-tetrahydropyridine-8-carboxamide
  • N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-1,2,3,5,6,7-hexahydroisoquinoline-8-carboxamide

Uniqueness

Compared to similar compounds, N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide offers a unique combination of structural features that enhance its pharmacological profile. The presence of both piperidine and hexahydropyrrolizine rings provides a distinct three-dimensional structure that can improve binding specificity and efficacy.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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